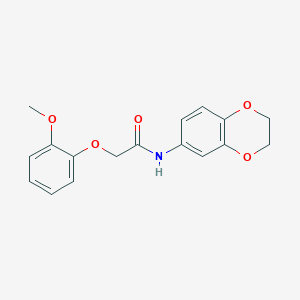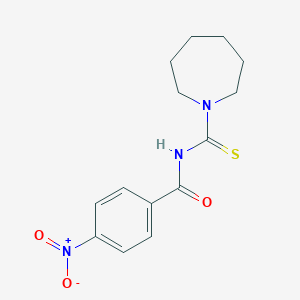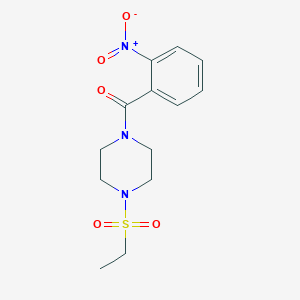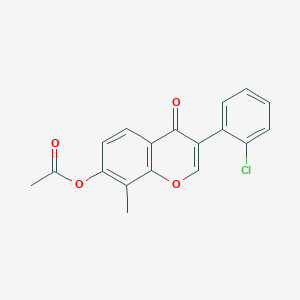
2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic sensor that regulates energy homeostasis and cellular metabolism. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as diabetes, obesity, and cancer.
作用機序
2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide activates AMPK by binding to the γ-subunit of the enzyme and allosterically activating it. This leads to an increase in the phosphorylation of downstream targets of AMPK, such as acetyl-CoA carboxylase and glucose transporter 4. Activation of AMPK by this compound also leads to a decrease in the activity of mTORC1, a key regulator of protein synthesis and cell growth.
Biochemical and Physiological Effects:
Activation of AMPK by this compound has several biochemical and physiological effects. In skeletal muscle cells, this compound increases glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity and energy metabolism. In liver cells, this compound reduces hepatic glucose production and increases fatty acid oxidation, leading to improved glucose and lipid metabolism. In cancer cells, this compound inhibits cell growth and induces apoptosis, potentially leading to anti-cancer effects.
実験室実験の利点と制限
2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, and it has been extensively studied in preclinical models. However, this compound also has some limitations. It is a relatively new compound, and its safety and efficacy in humans have not been fully established. Furthermore, this compound has been shown to have off-target effects, which may complicate its use in lab experiments.
将来の方向性
There are several future directions for research on 2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide. One direction is to further investigate its potential therapeutic applications in the treatment of metabolic disorders such as diabetes, obesity, and cancer. Another direction is to study its effects on cognitive function and neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action and off-target effects of this compound, as well as its safety and efficacy in humans.
合成法
The synthesis of 2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide involves several steps. The starting material is 4-bromo-2-ethylphenol, which is reacted with 4-bromoanisole in the presence of a palladium catalyst to form 2-(4-ethylphenoxy)phenol. This intermediate is then reacted with 4-bromobenzylamine in the presence of a base to form 2-(4-ethylphenoxy)-N-(4-bromobenzyl)aniline. Finally, this compound is reacted with acetic anhydride in the presence of a base to form this compound.
科学的研究の応用
2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as reduce hepatic glucose production in liver cells. This compound has also been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. Furthermore, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-2-17-8-12-19(13-9-17)25-16-22(24)23-18-10-14-21(15-11-18)26-20-6-4-3-5-7-20/h3-15H,2,16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQSSKCKKLJDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5700072.png)


![7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5700100.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5700108.png)


![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5700122.png)

![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5700133.png)
![N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B5700142.png)
![N-[4-(diethylamino)-3-methylphenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5700155.png)

